3-Cyclobutylazetidine hydrochloride
Description
Properties
IUPAC Name |
3-cyclobutylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-6(3-1)7-4-8-5-7;/h6-8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOKRIPCDSBVCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803588-02-4 | |
| Record name | Azetidine, 3-cyclobutyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803588-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-cyclobutylazetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy for 3-Substituted Azetidines
The synthesis of 3-substituted azetidines generally involves:
- Formation of a suitable precursor with a leaving group at the 3-position.
- Intramolecular nucleophilic substitution to close the four-membered azetidine ring.
- Introduction or transformation of the substituent at the 3-position (e.g., cyclobutyl group).
- Conversion to the hydrochloride salt for isolation and purification.
This approach is supported by literature describing azetidine synthesis via ring closure of amino alcohols or haloalkylamines, often involving base-induced cyclization reactions.
Specific Preparation Method from Patent CN106831523A
A detailed preparation method for 3-hydroxy azetidine hydrochlorides, which can be adapted for 3-cyclobutylazetidine hydrochloride synthesis, involves the following key steps:
Step 1: Ring-Opening Reaction
- Starting from a 3-substituted base such as 1,2-epoxypropane derivatives, a ring-opening reaction is performed to introduce the substituent at the 3-position.
- The reaction is carried out under controlled conditions to yield a key intermediate with a leaving group (e.g., Br, OTs, OMs) at the 3-position.
Step 2: Hydrolysis to Second Intermediate
- The intermediate undergoes hydrolysis in the presence of acid (preferably hydrochloric acid) at 20–30 °C for 10–20 hours.
- Solvents such as ethanol, methanol, isopropanol, or acetonitrile are used, with isopropanol preferred.
- This step protonates imines and facilitates cleavage of C-N bonds, yielding hydroxylamine salts as the second intermediate.
Step 3: Ring Closure Reaction
- The second intermediate is subjected to a ring closure under basic conditions (e.g., potassium carbonate, sodium bicarbonate, potassium tert-butoxide, or triethylamine).
- The nitrogen atom attacks the carbon bearing the leaving group, resulting in cyclization to form the azetidine ring.
- Reaction temperature ranges from 70 to 100 °C, with reaction times of 3 to 10 hours.
- Polar solvents such as ethanol, methanol, acetone, isopropanol, or n-butanol are used, with n-butanol and isopropanol preferred.
- The second intermediate solution (0.05–0.2 kg/L) is added dropwise to the reaction mixture to maintain an excess of base and promote efficient cyclization.
Step 4: Acidification and Isolation
- After ring closure, acidification with hydrochloric acid yields the azetidine hydrochloride salt.
- Cooling and addition of acetic acid facilitate crystallization of the product.
- Filtration and drying yield the 3-hydroxy azetidine hydrochloride as a white solid with high purity (HPLC > 98%).
Example Data from Embodiment 4:
| Parameter | Value |
|---|---|
| Base | Potassium carbonate (37.6 kg) |
| Solvent | Isopropanol (100 L) |
| Intermediate solution | 20 kg in 200 L isopropanol |
| Reaction temperature | Reflux (~82 °C) |
| Reaction time | 3–5 hours |
| pH adjustment | pH 1–2 with ethanol/HCl |
| Cooling temperature | 0–5 °C |
| Product yield | 66% |
| Product purity (HPLC) | 98.69% |
This method avoids the use of Pd/C catalysts or hydrogen atmosphere, making it suitable for large-scale industrial production with excellent stereochemical control and yield.
Alternative Synthetic Routes from Academic Research
Academic research has explored other synthetic routes to 3-substituted azetidines, including 3-cyclobutylazetidine derivatives:
- Cyclisation of 1,3-Diols: Selective hydrogenation of 1,3-diketones to 1,3-diols, followed by mesylation and nucleophilic substitution with amines, leads to azetidine ring formation with high enantiomeric excess (up to >95% ee) and moderate to high yields (60–85%).
- [2+2]-Cycloaddition: Some studies have investigated [2+2]-cycloaddition reactions to form highly functionalized azetidines, which could be adapted for cyclobutyl substitution at the 3-position.
- Building Block Approach: Patents and literature describe the use of protected amino alcohols or haloalkylamines as building blocks for combinatorial synthesis of azetidine derivatives, including 3-amino-azetidines, which can be further functionalized to 3-cyclobutylazetidines.
Protection and Functional Group Transformation
- The hydroxyl group on 3-hydroxyazetidine intermediates can be protected (e.g., as N-Boc derivatives) to facilitate further synthetic modifications.
- For example, treatment of 3-hydroxyazetidine hydrochloride with sodium bicarbonate and di-tert-butyl dicarbonate in tetrahydrofuran at 25–30 °C for 12 hours yields N-Boc-3-hydroxyazetidine with 78% yield after purification.
- Such protected intermediates can be converted to 3-cyclobutyl derivatives via substitution or coupling reactions.
Summary Table of Key Preparation Parameters
| Step | Conditions | Reagents/Notes | Outcome |
|---|---|---|---|
| Ring-opening | Room temp, acid/base catalysis | 1,2-epoxypropane derivatives | 3-substituted intermediate with leaving group |
| Hydrolysis | 20–30 °C, 10–20 h, acid solvent | HCl, ethanol/isopropanol | Hydroxylamine salt intermediate |
| Ring closure | 70–100 °C, 3–10 h, base | K2CO3, NaHCO3, t-BuOK, Et3N; polar solvents | Azetidine ring formation |
| Acidification | 0–5 °C, pH 1–2 | HCl, acetic acid | Azetidine hydrochloride salt |
| Protection (optional) | 25–30 °C, 12 h | Boc2O, NaHCO3, THF | N-Boc protected azetidine |
Chemical Reactions Analysis
3-Cyclobutylazetidine hydrochloride undergoes several types of chemical reactions due to the strain-driven reactivity of the azetidine ring. Common reactions include:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids, leading to the formation of N-oxides.
Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a metal catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring is opened by nucleophiles such as alcohols or amines, forming substituted azetidines.
These reactions often lead to the formation of various products, including polyamines and other nitrogen-containing compounds .
Scientific Research Applications
Scientific Research Applications
3-Cyclobutylazetidine hydrochloride has diverse applications across multiple fields:
Medicinal Chemistry
- Antimicrobial Activity: Research indicates that azetidine derivatives, including this compound, show effectiveness against various bacterial strains, making them potential candidates for developing new antibacterial agents .
- CNS Activity: Some azetidines exhibit central nervous system stimulant properties, which could lead to applications in treating conditions like hypertension and other CNS disorders .
Organic Synthesis
- Building Block for Complex Molecules: The compound serves as an essential intermediate in synthesizing more complex organic molecules and polymers. Its unique structure allows for the creation of diverse chemical libraries that can be explored for various biological activities .
Material Science
- Coatings and Adhesives: The compound is utilized in producing materials with specific properties such as enhanced adhesion and durability due to its unique chemical characteristics.
Research has highlighted several biological activities associated with this compound:
- Anticancer Properties: Certain azetidine compounds have demonstrated potential anticancer activity, warranting further investigation into their mechanisms of action and therapeutic efficacy .
- Anti-inflammatory Effects: Studies suggest that similar compounds may possess anti-inflammatory properties, indicating potential applications in treating inflammatory diseases .
Case Studies and Research Findings
A review of relevant literature shows promising results regarding the applications of this compound:
Mechanism of Action
The mechanism of action of 3-Cyclobutylazetidine hydrochloride involves its interaction with molecular targets through the strain-driven reactivity of the azetidine ring. This reactivity allows the compound to undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Accessibility : this compound is commercially available but costly (€790/50mg), limiting large-scale applications. Cyclopropane analogs are cheaper but synthetically challenging due to ring strain .
- Biological Performance : In preliminary studies, azetidine derivatives exhibit superior metabolic stability compared to morpholine or thiomorpholine analogs, which are prone to oxidation .
Q & A
Q. What experimental designs are suitable for optimizing the synthesis yield of this compound?
- Methodology : Apply Response Surface Methodology (RSM) or Taguchi arrays to evaluate factors like reaction time, temperature, and stoichiometry. Use ANOVA to identify significant variables. Reference experimental design frameworks from hydrogel formulation studies for reproducibility .
Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?
- Methodology : Follow ICH Q2(R1) guidelines:
- Linearity : Test over 80–120% of the target concentration.
- Accuracy/Precision : Spike recovery studies with ≤5% RSD.
- Specificity : Ensure no interference from degradation products via LC-MS/MS .
Data Analysis & Contradiction Resolution
Q. How should conflicting crystallographic data for this compound derivatives be addressed?
- Methodology : Re-evaluate crystal structures using single-crystal X-ray diffraction and compare with Cambridge Structural Database (CSD) entries. Validate hydrogen bonding and torsion angles via Hirshfeld surface analysis .
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?
- Methodology : Use non-linear regression (e.g., Probit analysis) to calculate LD₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. Reference toxicity study frameworks from arylcyclohexylamine analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
